1-(2-Hydroxy-3-methoxyphenyl)propan-1-one
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Overview
Description
1-(2-Hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with a molecular formula of C10H12O3 It is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with a propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-methoxyphenyl)propan-1-one can be synthesized through the Fries rearrangement of 2-methoxyphenyl propionate. This reaction involves the use of aluminum chloride in nitrobenzene, with the reaction conditions varying from 60-80°C for 1 hour to room temperature overnight . Another method involves the use of aluminum chloride in nitromethane at room temperature for 24 hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Hydroxy-3-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of flavorings and fragrances.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Methedrone: A synthetic cathinone with a similar structure but different functional groups.
Vanillyl methyl ketone: Another compound with a hydroxy and methoxy group on a phenyl ring.
Uniqueness: 1-(2-Hydroxy-3-methoxyphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
78094-43-6 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H12O3/c1-3-8(11)7-5-4-6-9(13-2)10(7)12/h4-6,12H,3H2,1-2H3 |
InChI Key |
XGCAJDHHFMCFRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
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